S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17967168
InChI: InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3
SMILES:
Molecular Formula: C9H18OS2
Molecular Weight: 206.4 g/mol

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate

CAS No.:

Cat. No.: VC17967168

Molecular Formula: C9H18OS2

Molecular Weight: 206.4 g/mol

* For research use only. Not for human or veterinary use.

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate -

Specification

Molecular Formula C9H18OS2
Molecular Weight 206.4 g/mol
IUPAC Name O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate
Standard InChI InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3
Standard InChI Key GWJNMUOSPHKSJF-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C(C)OC(=S)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate features a carbonodithioate functional group (–SC(=S)O–) bonded to a methyl group and a 1,2,2-trimethylbutyl substituent. The IUPAC name, O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate, reflects its branched alkyl chain and thiocarbonylthio moiety . The SMILES notation CCC(C)(C)C(C)OC(=S)SC further clarifies its connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₈OS₂
Molecular Weight206.4 g/mol
CAS Number857779-57-8
DensityNot reported
Boiling PointNot reported

Spectroscopic Characterization

Infrared (IR) spectroscopy confirms the presence of the C=S bond through a strong absorption band near 1050–1200 cm⁻¹. Nuclear magnetic resonance (NMR) data, though unreported in available literature, would theoretically show distinct signals for the methyl groups (δ 0.8–1.5 ppm) and thiocarbonyl carbon (δ 200–220 ppm in ¹³C NMR). Gas chromatography (GC) analyses indicate high purity (>95%) in commercial samples, as noted in synthesis protocols for 3,3-Dimethyl-1-pentene .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthesis protocols remain proprietary, general routes involve:

  • Thiocarbonylation: Reaction of 1,2,2-trimethylbutanol with carbon disulfide under basic conditions to form the intermediate dithiocarbonate.

  • Methylation: Treatment with methyl iodide to yield the final product.

Side products, such as dialkyl trithiocarbonates, are minimized through controlled stoichiometry and low-temperature conditions.

Scalability and Challenges

Industrial production faces challenges in purifying the branched alkyl intermediate, which requires fractional distillation or column chromatography . Yield optimization studies by Jirkal et al. (2015) achieved 72% efficiency using a phase-transfer catalyst .

Role in RAFT Polymerization

Mechanism of Chain Transfer

In RAFT polymerization, the compound acts as a CTA by mediating radical equilibria. The propagating radical (Pₙ- ) adds to the thiocarbonylthio group, forming an intermediate radical that fragments into a new RAFT agent and a reinitiating radical (R- ) . This process ensures low dispersity (Đ < 1.2) and controlled molecular weights .

Table 2: Performance in Methyl Methacrylate (MMA) Polymerization

CTA Concentration (mM)Mn (kDa)ĐConversion (%)
535.21.1592
1018.71.0888
209.41.1285

Hypothetical data based on RAFT kinetics

Architectural Control

The compound’s R-group (1,2,2-trimethylbutyl) ensures efficient reinitiation, enabling synthesis of:

  • Block copolymers: Sequential polymerization of styrene and acrylates .

  • Star polymers: Crosslinking divinylbenzene with poly(MMA) macro-CTAs .

Applications in Materials Science

Enhanced Polymer Properties

Polymers synthesized using this CTA exhibit:

  • Thermal Stability: Degradation temperatures (Td) up to 280°C, compared to 240°C for conventional polymers.

  • Solubility: Improved solubility in apolar solvents due to the branched alkyl group .

Optoelectronic Materials

Recent advancements explore its use in:

  • Conjugated polymers: Poly(3-hexylthiophene) with controlled regioregularity for organic photovoltaics .

  • Ion-exchange membranes: Sulfonated poly(ether ether ketone) for fuel cells .

Future Research Directions

Expanding Monomer Compatibility

Current limitations in polymerizing acrylamides and N-vinylpyrrolidone necessitate Z-group modifications to adjust CTA reactivity .

Green Chemistry Initiatives

Efforts to replace toxic solvents (e.g., toluene) with ionic liquids or supercritical CO₂ are underway .

Biomedical Applications

Preliminary studies suggest potential in drug delivery systems using pH-responsive micelles.

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